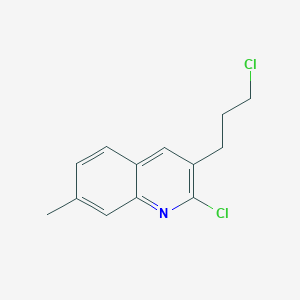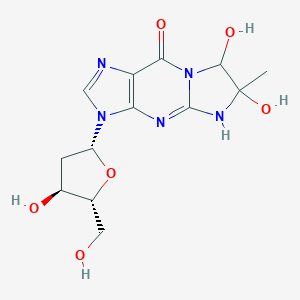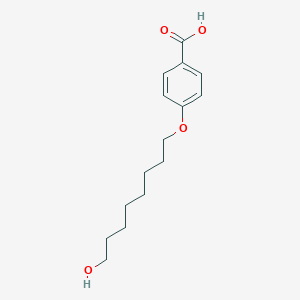
Piperazin-2-ylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazin-2-ylmethanamine, also known as 1-(2-aminomethylpiperazin-1-yl)propane, is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research as a building block for the synthesis of various biologically active molecules. This compound has gained significant attention due to its potential therapeutic applications in the treatment of various diseases.
科学的研究の応用
Antipsychotic Potential
A study highlighted the synthesis and biological evaluation of piperazine derivatives, including one with a benzisothiazol-3-yl group, which showed potent antipsychotic activity. This compound was notable for its selective profile in primary CNS tests and lack of typical neuroleptic-like effects, suggesting a new avenue for antipsychotic therapy without common side effects associated with movement disorders (Yevich et al., 1986).
Antidiabetic Activity
Research into imidazoline derivatives of piperazines has identified compounds with significant antidiabetic effects in rat models of type II diabetes. These compounds increased insulin secretion independently of alpha2 adrenoceptor blockage, offering a new potential treatment pathway for diabetes (Le Bihan et al., 1999).
Parkinson's Disease Therapy
A study on N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives led to the development of compounds with high affinity and agonist activity at D2 and D3 receptors. These compounds showed promise in reversing hypolocomotion in Parkinson's disease animal models and offered neuroprotective benefits, indicating potential for both symptomatic and disease-modifying effects in Parkinson's therapy (Das et al., 2015).
Antidepressant and Anxiolytic Effects
Piperazinic derivatives have been found to exhibit therapeutic potential through various mechanisms in the central nervous system, including serotonergic and catecholaminergic pathways. These compounds have shown antidepressant-like and anxiolytic-like effects in preclinical studies, suggesting potential applications in the treatment of mental disorders (Galdino et al., 2015).
作用機序
Target of Action
Piperazin-2-ylmethanamine is a type of N-heterocycle, which are considered as desirable scaffolds for the development of novel lead compounds for drug research . .
Mode of Action
It’s known that n-heterocycles are capable of interacting with a variety of biological targets, eg, by hydrogen bonding . They are frequently bound in enzyme pockets , which suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that n-heterocycles, such as this compound, are often involved in diverse pharmacological agents with various properties .
Result of Action
A study on piperazin-2-one-based structures showed a significant effect on cell viability , suggesting that this compound might have similar effects.
Action Environment
It’s known that environmental factors can have a significant impact on the secondary metabolism in medicinal plants , which could potentially influence the action of this compound.
特性
IUPAC Name |
piperazin-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUMKDXJNNTPIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618235 |
Source


|
| Record name | 1-(Piperazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130861-85-7 |
Source


|
| Record name | 1-(Piperazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
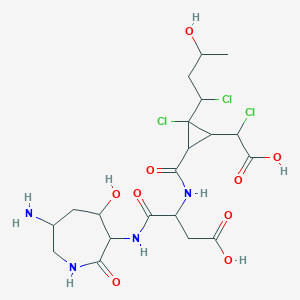

![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
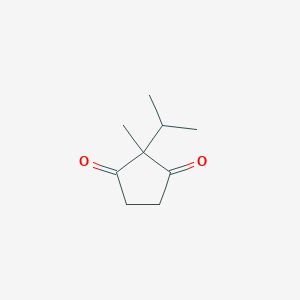
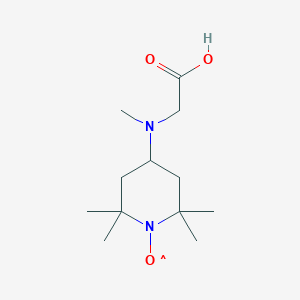

![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)
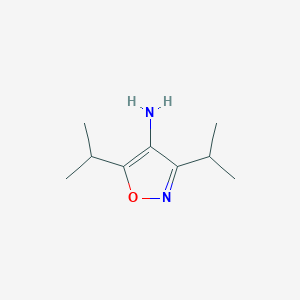
![(2S)-2-amino-5-[[(2R)-2-amino-3-[[3-(2-aminoethyl)-4,5-dioxo-1H-indol-7-yl]sulfanyl]propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B136992.png)
